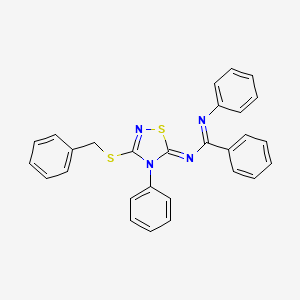
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide is a useful research compound. Its molecular formula is C28H22N4S2 and its molecular weight is 478.63. The purity is usually 95%.
BenchChem offers high-quality N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of 1,2,4-triazole, 1,3,4-oxa(thia)diazole, and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives has been explored through reactions involving carboxylic acid hydrazide, carbon disulfide, and various halides. These processes have led to the formation of diverse thiadiazol-2-ylidene derivatives with potential for further research in antimicrobial applications (Dawood, Farag, & Abdel‐Aziz, 2005).
Antimicrobial and Antifungal Applications
- Novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant activity against various microorganisms, highlighting their potential in antimicrobial research (Belavagi et al., 2015).
Antioxidant Properties
- The antioxidant properties of benzimidazole derivatives, including thiadiazole analogs, have been investigated in the context of lipid peroxidation in the rat liver. This research has identified compounds with significant inhibitory effects on lipid peroxidation, suggesting their potential utility in exploring antioxidant mechanisms (Kuş et al., 2004).
Photodynamic Therapy Applications
- Zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen quantum yields, indicating their potential in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
- Quantum chemical studies on thiadiazolines, including the analysis of electronic structures and reactivity parameters, have elucidated their potential as corrosion inhibitors for mild steel in acidic mediums. These studies contribute to the understanding of the molecular basis of corrosion inhibition and the design of more effective inhibitors (Udhayakala et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4S2/c1-5-13-22(14-6-1)21-33-28-31-34-27(32(28)25-19-11-4-12-20-25)30-26(23-15-7-2-8-16-23)29-24-17-9-3-10-18-24/h1-20H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUCYGUFQMFIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)N2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzylsulfanyl-4-phenyl-1,2,4-thiadiazol-5-ylidene)-N'-phenylbenzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl] Pyridine-4-carboxylate](/img/structure/B2636240.png)
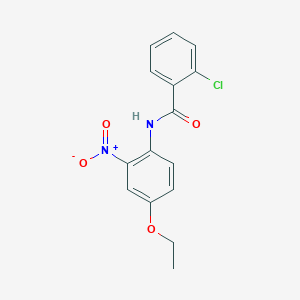
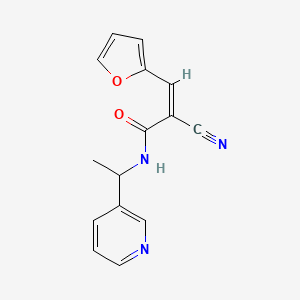
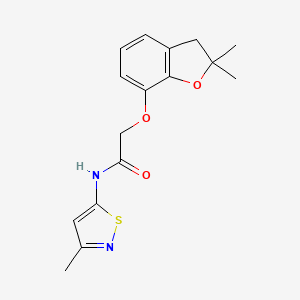
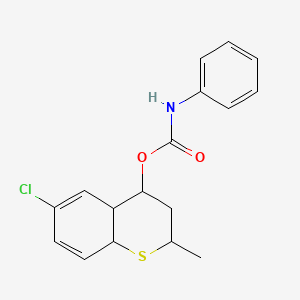
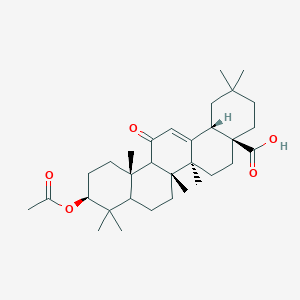
![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)
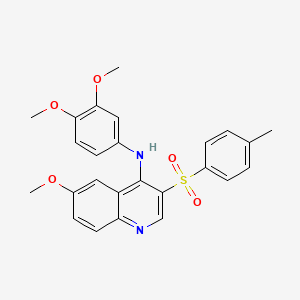
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)
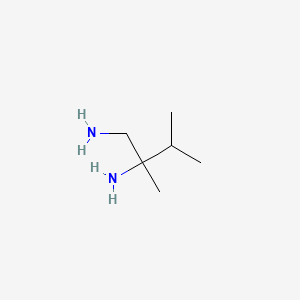
![Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2636259.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbenzenecarboxamide](/img/structure/B2636260.png)

![3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2636263.png)